Ivabradine D6 hydrochloride is a deuterated form of Ivabradine, a medication primarily used to treat heart conditions by reducing heart rate. The incorporation of deuterium atoms into the Ivabradine molecule enhances its pharmacokinetic properties and allows for more precise scientific studies. This compound is classified as a selective If channel inhibitor, targeting the hyperpolarization-activated cyclic nucleotide-gated channels in the sinoatrial node of the heart, thereby slowing down heart rate without affecting contractility .
The synthesis of Ivabradine D6 hydrochloride involves several key steps:
Industrial production methods mirror those of Ivabradine hydrochloride but include additional steps for deuteration. The process typically requires careful control of reaction conditions to ensure high purity and yield of the final product.
The molecular formula of Ivabradine D6 hydrochloride is C27H35D6ClN2O4, indicating the presence of deuterium atoms. The compound's structure can be represented using various chemical notation systems:
Ivabradine D6 hydrochloride can undergo several chemical reactions, including:
These reactions are essential for modifying the compound for various research applications and understanding its metabolic pathways .
Ivabradine D6 hydrochloride functions by selectively inhibiting the If channel pacemaker current in the sinoatrial node. This inhibition slows down the diastolic depolarization slope in sinoatrial node cells, resulting in a decreased heart rate. The specific target is the hyperpolarization-activated cyclic nucleotide-gated channel, which plays a crucial role in regulating cardiac rhythm .
Ivabradine D6 hydrochloride exhibits several notable physical and chemical properties:
These properties are critical for its application in both research and clinical settings.
Ivabradine D6 hydrochloride is widely utilized in scientific research due to its unique properties:
Ivabradine D6 hydrochloride (CAS: 2070009-63-9) is a deuterium-enriched isotopologue of the antianginal agent ivabradine hydrochloride. Its molecular formula is C₂₇H₃₁D₆ClN₂O₅, with a molecular weight of 511.08 g/mol [1] [4] [7]. The compound features six deuterium atoms strategically incorporated at the methoxy groups of the benzazepinone moiety, specifically replacing all hydrogen atoms in the two -OCH₃ substituents (chemically represented as -OCD₃) [4] [9]. This isotopic labeling pattern is confirmed by the SMILES notation:O=C1N(CCCN(C)C[C@@H]2C(C=C(OC)C(OC)=C3)=C3C2)CCC4=CC(OC([2H])([2H])[2H])=C(OC([2H])([2H])[2H])C=C4C1.[H]Cl
[4].
The chiral center at the C7 position of the bicyclic fragment retains the (S)-configuration, identical to the non-deuterated parent drug [4] [9]. This precise deuteration does not alter the core scaffold but introduces distinct mass spectral and nuclear magnetic resonance (NMR) properties, facilitating traceability in pharmacokinetic studies [4] [7].
Table 1: Isotopic Labeling Details of Ivabradine D6 Hydrochloride
Deuterium Position | Chemical Group | Count | Molecular Impact |
---|---|---|---|
Benzazepinone methoxy | -OCD₃ | 2 groups (6 atoms) | +6 mass units vs. non-deuterated form |
Bicyclic fragment methoxy | -OCH₃ | 2 groups | No deuterium substitution |
Aliphatic/amine regions | -CH₂-, -N(CH₃) | N/A | Unmodified |
Solubility Profile
Ivabradine D6 hydrochloride demonstrates high solubility in water (97.83 mM or 50 mg/mL) and dimethyl sulfoxide (DMSO, 48.92 mM or 25 mg/mL), requiring ultrasonication for complete dissolution [1] [4]. This aligns closely with the non-deuterated form’s aqueous solubility (≥5 mg/mL), indicating minimal deuteration-induced polarity changes [10].
Thermal and Crystalline Stability
The compound exists as a white to off-white solid with exceptional thermal resilience [7] [9]. Differential scanning calorimetry (DSC) analyses of analogous ivabradine hydrochloride polymorphs reveal a single endothermic peak between 185–210°C, correlating with melting/decomposition events [6]. The deuterated form likely shares this behavior, as deuteration minimally affects crystal lattice energy.
Stability studies support long-term storage at -20°C (3 years) or 4°C (2 years) in powder form. In solution (H₂O/DMSO), stability extends to 6 months at -80°C or 1 month at -20°C [4]. X-ray powder diffraction (XRPD) data for non-deuterated ivabradine hydrochloride indicate that crystals prepared via ketone/ester solvents (e.g., ethyl acetate) exhibit superior stability against humidity, light, and temperature versus earlier solvated forms [6].
Crystallography
While explicit XRPD data for the deuterated form is absent in the search results, patent literature emphasizes that optimized crystallization solvents (e.g., ethyl acetate/butanone mixtures) yield highly stable, non-solvated crystals [6]. These methods avoid toxic solvents like acetonitrile or toluene, aligning with pharmaceutical manufacturing standards.
Deuteration subtly modifies ivabradine’s physicochemical and bioanalytical properties without altering its primary pharmacology:
Table 2: Comparative Properties of Ivabradine D6 Hydrochloride vs. Non-Deuterated Form
Property | Ivabradine D6 Hydrochloride | Non-Deuterated Ivabradine HCl | Significance |
---|---|---|---|
Molecular Formula | C₂₇H₃₁D₆ClN₂O₅ | C₂₇H₃₇ClN₂O₅ | Isotopic distinction |
Molecular Weight | 511.08 g/mol | 505.05 g/mol | +6 units (deuterium) |
IC₅₀ (If channel) | 2.9 μM (identical to parent) [1] [4] | 2.9 μM [10] | Unchanged pharmacodynamics |
Aqueous Solubility | 97.83 mM [4] | ~99 mM (calculated from 50 mg/mL) [10] | Comparable solubility |
Thermal Behavior | Expected endotherm: 190–210°C [6] [7] | Melting point: 193–196°C [10] | Similar decomposition range |
Primary Application | Internal standard in LC-MS/MS bioanalysis [4] [7] | Therapeutic: angina/heart failure [10] | Deuterated form avoids metabolic interference |
The C-D bond in Ivabradine D6 hydrochloride exhibits greater bond strength versus C-H (∼5–10 kcal/mol difference), potentially slowing hepatic metabolism at the methoxy sites. This "isotope effect" is exploited in tracer studies to distinguish endogenous drug metabolites from the deuterated standard [4] [9]. Nuclear magnetic resonance (NMR) spectra further differ, with the absence of proton signals at 3.7–4.0 ppm (methoxy region) in the deuterated form [7].
Table 3: Isotope-Derived Advantages in Research
Feature | Impact |
---|---|
Mass Spectrometry | +3 m/z shift per -OCD₃ group simplifies detection in mass analyzers |
Metabolic Tracing | Resists rapid demethylation, enabling precise drug quantification |
Spectral Resolution | Distinctive NMR peaks avoid signal overlap in analyte matrices |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0